molecular formula C4H7NO3 B1350001 2-(Dimethylamino)-2-oxoacetic acid CAS No. 32833-96-8

2-(Dimethylamino)-2-oxoacetic acid

Cat. No. B1350001
CAS RN: 32833-96-8
M. Wt: 117.1 g/mol
InChI Key: YKFGLGXRUVEMNF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoacetic acid, also known as DMAA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 165-170°C and a boiling point of 279-280°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 118.14 g/mol. DMAA has been found to have a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Compounds : 2-(Dimethylamino)-2-oxoacetic acid is used as a starting point or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, showcasing its role in multi-step chemical synthesis processes, indicating the compound's utility in constructing molecules with potential pharmacological activities (Vaid et al., 2013).

Biological Activities and Applications

  • Active Pharmaceutical Ingredient (API) : 2-amino-2-oxoacetic acid, a related compound, serves as an API due to its role as an inhibitor of lactic dehydrogenase (LDH). This inhibition is significant in hindering metabolic pathways of tumor cells and has showcased promising anticancer activity against nasopharyngeal carcinoma cells. It's also considered a potential drug for treating type 2 diabetes. This emphasizes the medical significance of structurally related compounds and their potential in drug development (Delgado et al., 2019).

Material Science and Polymer Applications

  • Biocompatible Copolymers : 2-(Dimethylamino)-2-oxoacetic acid derivatives, like 2-(dimethylamino)ethyl methacrylate (DMA), are used to prepare biocompatible copolymers. These copolymers have proven benefits in various biomedical applications, highlighting the compound's relevance in creating materials compatible with biological systems and potentially useful in a wide range of medical devices or therapeutic applications (Ma et al., 2003).

Mechanism of Action

Target of Action

Similar compounds such as deanol and N-Methylsarcosine have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia , and as a component in ion liquid and emulsifier . Therefore, it is plausible that 2-(Dimethylamino)-2-oxoacetic acid may interact with similar targets.

Mode of Action

Compounds with similar structures, such as deanol , have functional groups that interact with their targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of 2-(Dimethylamino)-2-oxoacetic acid with its targets.

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways . For instance, denitrifying microbiota, which possess multiple metabolic pathways, have been implicated in the biodegradation of aromatic metabolites

Pharmacokinetics

Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been studied, showing clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties could potentially influence the bioavailability of 2-(Dimethylamino)-2-oxoacetic acid.

Result of Action

For instance, poly [2-(dimethylamino)ethyl methacrylate]-grafted amphiphilic block copolymer micelles loaded with quercetin have shown potential for drug delivery

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH-responsive polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene have shown enhanced drug delivery in certain pH environments . Similarly, denitrifying microbiota, which may be influenced by environmental factors such as NO3–N and moisture content, have been shown to affect the biodegradation of aromatic metabolites . These findings suggest that environmental factors could potentially influence the action of 2-(Dimethylamino)-2-oxoacetic acid.

properties

IUPAC Name

2-(dimethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGLGXRUVEMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375466
Record name N,N-Dimethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-oxoacetic acid

CAS RN

32833-96-8
Record name N,N-Dimethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)-2-oxoethanoic acid,
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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